molecular formula C3H5NOS B1278698 Methanesulfinyl-acetonitrile CAS No. 52109-49-6

Methanesulfinyl-acetonitrile

Cat. No. B1278698
CAS RN: 52109-49-6
M. Wt: 103.15 g/mol
InChI Key: PDYQATNUIZPQSW-UHFFFAOYSA-N
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Description

Methanesulfinyl-acetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that involve methanesulfonyl groups and acetonitrile as a solvent or reactant. For instance, methanesulfonic acid is mentioned as a catalyst in various reactions and as a reagent in the formation of complexes with acetonitrile . The papers also discuss the deprotonation of carbon acids in acetonitrile , the addition of methanesulfonyl radicals to alkenes in acetonitrile , and the oxidation of methane in acetonitrile .

Synthesis Analysis

While the synthesis of methanesulfinyl-acetonitrile is not explicitly covered, the papers provide information on the synthesis of related sulfonyl compounds. For example, bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids were synthesized and their deprotonation products characterized in acetonitrile . Additionally, 4-nitrophenyl[bis(ethylsulfonyl)]methane was synthesized for kinetic studies . These studies could provide a foundation for the synthesis of methanesulfinyl-acetonitrile by analogy.

Molecular Structure Analysis

The molecular structure of methanesulfinyl-acetonitrile is not directly analyzed in the papers. However, the structure of related sulfonyl compounds is discussed. For instance, the IR spectra of methanesulfonic acid complexes with acetonitrile suggest the formation of 1:1 complexes where acetonitrile acts as both donor and acceptor of hydrogen bonds . Additionally, the π-electron densities in the carbanions of bis(ethylsulfonyl)methanes and bis(benzylsulfonyl)methanes were calculated, providing insights into the charge distribution in these molecules .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving methanesulfonyl groups and acetonitrile. Methanesulfonic acid is used as a catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions . The addition of methanesulfonyl radicals to alkenes in acetonitrile is also studied, providing information on the reactivity of these radicals . Furthermore, the oxidation of methane in acetonitrile is catalyzed by a vanadate system, leading to various oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfinyl-acetonitrile are not directly reported, but the properties of related compounds and reactions in acetonitrile are discussed. For example, the conductometric titration of carbon acids in acetonitrile provides dissociation constant values, indicating the strength of the acids and the stability of their deprotonation products . The kinetic and equilibrium studies of proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane in acetonitrile provide rate constants and activation parameters, which are important for understanding the reactivity of these compounds .

Scientific Research Applications

Reactivity and Kinetic Studies

  • Methanesulfonyl radical reacts with a range of olefins in acetonitrile, indicating its potential in organic synthesis and chemical modifications (Góźdź & Maslak, 1991).

Complex Formation and Structure Analysis

  • Methanesulfonic acid forms molecular complexes with acetonitrile, showcasing the versatility of methanesulfonyl-related compounds in forming stable structures (Kislina et al., 2004).

Catalysis and Oxidation Processes

  • Methanesulfinyl-acetonitrile demonstrates potential in catalytic oxidation processes, contributing to the development of new synthetic pathways (Nizova et al., 1997).

Chromatography and Analytical Techniques

  • Its role in the separation and identification of compounds in chromatography highlights its utility in analytical chemistry (Molíková et al., 2009).

Chemical Synthesis and Reactions

  • Methanesulfinyl-acetonitrile plays a role in various chemical reactions and synthesis processes, expanding its utility in organic chemistry (Zhou et al., 2017).

Spectroscopy and Remote Sensing

  • The compound's properties are leveraged in spectroscopy, contributing to advancements in remote sensing technologies (Guan et al., 2020).

Electrochemistry and Energy Storage

  • Its application in electrochemical processes, particularly in energy storage, underscores its relevance in material science and renewable energy (Krummacher et al., 2019).

properties

IUPAC Name

2-methylsulfinylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYQATNUIZPQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450308
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfinyl-acetonitrile

CAS RN

52109-49-6
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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